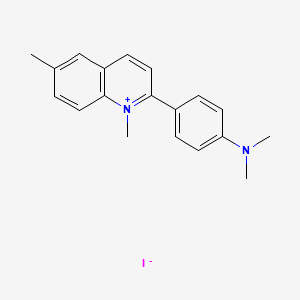

2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium iodide

Description

Propriétés

Numéro CAS |

24220-16-4 |

|---|---|

Formule moléculaire |

C19H21IN2 |

Poids moléculaire |

404.3 g/mol |

Nom IUPAC |

4-(1,6-dimethylquinolin-1-ium-2-yl)-N,N-dimethylaniline;iodide |

InChI |

InChI=1S/C19H21N2.HI/c1-14-5-11-19-16(13-14)8-12-18(21(19)4)15-6-9-17(10-7-15)20(2)3;/h5-13H,1-4H3;1H/q+1;/p-1 |

Clé InChI |

XELQQCAHDSHPGV-UHFFFAOYSA-M |

SMILES canonique |

CC1=CC2=C(C=C1)[N+](=C(C=C2)C3=CC=C(C=C3)N(C)C)C.[I-] |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium iodide generally follows a two-step approach:

- Step 1: Preparation of the appropriate dimethylquinolinium salt intermediate.

- Step 2: Condensation of this intermediate with 4-(dimethylamino)benzaldehyde under basic catalysis to form the styryl quinolinium salt.

This approach is consistent with the preparation of related quinolinium derivatives described in the literature.

Preparation of 1,6-Dimethylquinolinium Salt Intermediate

The quinolinium salt intermediate, specifically 1,6-dimethylquinolinium iodide, is prepared by alkylation of 6-methylquinoline or related quinoline derivatives. The alkylation typically involves methyl iodide or similar alkylating agents under controlled conditions:

This method yields the dimethylquinolinium salt with good purity and moderate yield (approx. 35%) after prolonged stirring and heating.

Condensation with 4-(Dimethylamino)benzaldehyde

The key step to form 2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium iodide is the condensation of the quinolinium salt intermediate with 4-(dimethylamino)benzaldehyde. This reaction is catalyzed by a mild base such as piperidine and performed in a polar solvent like methanol:

The reaction proceeds via a Knoevenagel-type condensation, yielding the styryl quinolinium iodide with high stereoselectivity favoring the E-isomer, as confirmed by crystallographic data.

Alternative Synthetic Routes and Variations

Pd-Mediated Coupling: Some quinolinium salts with vinyl substituents have been synthesized via palladium-catalyzed coupling of vinylstannanes with quinoline derivatives, although this is less common for the title compound.

Phosphorane or Phosphonate Ester Reactions: The reaction of quinolin-2-ylmethylphosphorane or phosphonate esters with aldehydes offers another route to 2-vinylquinolines, which can be further alkylated to yield quinolinium salts.

Alkylation Post-Condensation: In some cases, the condensation product is further alkylated to introduce the methyl groups at the quinolinium nitrogen or other positions.

Data Tables and Research Findings

Reaction Yields and Conditions Summary

Structural and Spectral Data

The product exhibits the E-configuration around the styryl double bond with a near-planar conformation between the quinolinium and dimethylaminophenyl rings, as shown by X-ray crystallography.

The dihedral angle between the quinolinium and dimethylaminophenyl rings is approximately 3.4°, indicating conjugation beneficial for photonic applications.

NMR and elemental analysis confirm the expected structure and purity of the compound.

Summary of Key Preparation Insights

The synthesis of 2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium iodide is reliably achieved by condensation of 1,6-dimethylquinolinium iodide with 4-(dimethylamino)benzaldehyde in the presence of piperidine in methanol.

The quinolinium salt intermediate is prepared by alkylation of 6-methylquinoline with methyl iodide under mild heating conditions.

The condensation reaction requires mild base catalysis and elevated temperatures (around 70°C) for 1–2 days to ensure complete conversion.

The product is isolated by filtration and recrystallization, yielding high-purity crystals suitable for photonic and biological studies.

Alternative synthetic methods exist but are less commonly applied for this specific compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinium derivatives.

Reduction: Reduction reactions can convert the quinolinium salt to its corresponding quinoline derivative.

Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quinolinium salts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like chloride, bromide, and thiolate ions can be used for substitution reactions.

Major Products Formed

Oxidation: Quinolinium derivatives with various functional groups.

Reduction: Quinolines with different substituents.

Substitution: Quinolinium salts with different anions.

Applications De Recherche Scientifique

2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium iodide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other quinolinium compounds.

Biology: Employed in the study of cellular processes and as a fluorescent dye for imaging applications.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mécanisme D'action

The mechanism of action of 2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparaison Avec Des Composés Similaires

Comparison with Similar Quinolinium Compounds

The following analysis compares 2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium iodide with structurally related quinolinium derivatives, focusing on substituent effects, spectral properties, and functional applications.

Structural and Electronic Modifications

- Thiophene-containing analogs, however, exhibit superior π-conjugation and dipole moments due to sulfur’s polarizability .

- Synthetic Yields: Derivatives like 4-methyl-2-methylaminobenzaldehyde are synthesized in 54–79% yields via oxidative cleavage of 1,6-dimethylquinolinium iodide, suggesting that the target compound’s synthesis may require similar optimization .

Spectral and Crystallographic Comparisons

- Crystallography: The thiophene-containing analog exhibits intramolecular C–H⋯S interactions and π–π stacking (3.68 Å), which stabilize the crystal lattice and enhance NLO efficiency . The target compound’s dimethylaminophenyl group may promote stronger dipole-dipole interactions but reduce π-stacking efficiency compared to thiophene derivatives.

Activité Biologique

2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium iodide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and its role as a fluorescent probe in cellular imaging.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of quinolinium derivatives, including those similar to 2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium iodide. These compounds have shown significant activity against multidrug-resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .

The primary mechanism by which these quinolinium derivatives exert their antibacterial effects is through the disruption of FtsZ protein function. FtsZ is essential for bacterial cell division, assembling into a structure known as the Z-ring. Inhibition of FtsZ leads to filamentation and eventual cell death .

Table 1: Antibacterial Efficacy of Quinolinium Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A2 | MRSA | < 0.5 µg/mL |

| A3 | VRE | < 1.0 µg/mL |

| A4 | E. coli | < 2.0 µg/mL |

Anticancer Activity

In addition to its antibacterial properties, 2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium iodide has shown potential as an anticancer agent. A study demonstrated that para-quinolinium derivatives exhibit modest antiproliferative effects on various tumor cell lines . The compound's ability to localize in RNA-rich nucleoli suggests a mechanism that may involve interference with RNA processes, making it a candidate for further research as a theranostic agent.

Table 2: Antiproliferative Effects on Tumor Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

Fluorescent Properties

The compound also serves as a fluorescent probe due to its unique structural characteristics. It has been utilized in bioimaging applications, particularly for RNA-selective staining in live cells. The fluorescence enhancement observed upon interaction with cellular components indicates its potential for tracking RNA dynamics in real-time .

Case Studies

A notable case study involved the application of quinolinium derivatives in imaging studies where they were used to visualize RNA localization within cells. The results indicated that these compounds could effectively highlight RNA-rich organelles, providing insights into cellular processes and disease mechanisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium iodide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions, analogous to methods used for structurally related quinoline derivatives. For example, PdCl₂(PPh₃)₂ or Pd(OAc)₂ catalysts with ligands like PCy₃ in DMF or ethanol under reflux (80–120°C) are effective. Key parameters include stoichiometric ratios of boronic acids (e.g., 4-methoxyphenylboronic acid), base selection (e.g., K₂CO₃), and reaction time (12–24 hrs). Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) and recrystallization (ethanol) yields high-purity products. Monitor reaction progress using TLC and confirm structures via melting point analysis and spectroscopic techniques .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves substituent positions (e.g., dimethylamino group at δ 3.0–3.5 ppm for CH₃ protons).

- IR Spectroscopy : Confirm functional groups (e.g., C-N stretch at ~1350 cm⁻¹, aromatic C-H bends at 750–850 cm⁻¹).

- X-ray Crystallography : Determines molecular packing and cationic quinolinium structure. For iodides, ensure heavy-atom inclusion for phase resolution.

- Elemental Analysis : Validate purity (>95% C, H, N content).

Cross-referencing these methods mitigates misassignment risks, especially for regioisomeric byproducts .

Advanced Research Questions

Q. How can mechanistic studies elucidate the formation of 2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium iodide during cross-coupling reactions?

- Methodological Answer :

- Kinetic Profiling : Use in-situ NMR or HPLC to track intermediate formation (e.g., arylpalladium complexes).

- Isotopic Labeling : Introduce ¹³C or ²H in boronic acid reactants to trace bond formation pathways.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) identify transition states and energy barriers for key steps like oxidative addition or reductive elimination.

Contradictions in proposed mechanisms (e.g., radical vs. polar pathways) can be resolved by comparing experimental activation energies with computed values .

Q. What experimental designs assess the compound’s stability under varying pH, temperature, and light exposure?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) at 25–300°C under N₂.

- Photostability : Expose solutions (in ethanol/H₂O) to UV-Vis light (250–500 nm) and monitor degradation via HPLC-UV.

- pH Stability : Incubate in buffered solutions (pH 1–13) and quantify decomposition products using LC-MS.

Conflicting stability reports may arise from solvent polarity effects or trace metal impurities; control experiments with chelating agents (e.g., EDTA) are recommended.

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Reproducibility Checks : Verify solvent purity, instrument calibration, and sample concentration.

- Alternative Techniques : If NMR signals overlap, use 2D NMR (COSY, HSQC) or hyphenated methods like LC-NMR.

- Crystallographic Validation : Compare experimental XRD data with computed crystal structures (e.g., Mercury CSD) to confirm substituent positions.

Discrepancies often stem from polymorphic forms or solvate formation, which require controlled recrystallization conditions to isolate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.